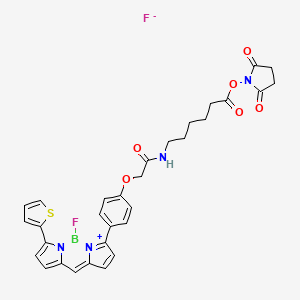

Bdp TR

Beschreibung

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-(2-fluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boratricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetyl]amino]hexanoate;fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28BFN4O6S.FH/c33-32-35-22(19-23-10-14-26(36(23)32)27-5-4-18-44-27)9-13-25(35)21-7-11-24(12-8-21)42-20-28(38)34-17-3-1-2-6-31(41)43-37-29(39)15-16-30(37)40;/h4-5,7-14,18-19H,1-3,6,15-17,20H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJDJVBNPCQPEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCCCCCC(=O)ON6C(=O)CCC6=O)F.[F-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29BF2N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Spectroscopic Profile of Bdp TR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bdp TR, a member of the boron-dipyrromethene (BODIPY) family of fluorophores, has emerged as a robust and versatile tool in fluorescence-based applications. Renowned for its exceptional brightness and high photostability, this compound serves as a reliable fluorescent label for biomolecules, enabling precise tracking and quantification in various biological systems. This technical guide provides an in-depth analysis of the spectral properties of this compound, outlines standardized experimental protocols for its characterization, and presents a visual workflow for these procedures.

Core Spectral Properties of this compound

This compound exhibits a distinct spectral profile characterized by sharp absorption and emission peaks in the red region of the electromagnetic spectrum. Its fluorescence is notably intense and resistant to photobleaching, making it an ideal candidate for demanding applications such as single-molecule imaging and long-term live-cell tracking.[1][2] The key spectral properties are summarized below.

Quantitative Spectral Data

| Property | Value | Unit | Reference(s) |

| Excitation Maximum (λabs) | 589 | nm | [3][4][5] |

| Emission Maximum (λem) | 616 | nm | [3][4][5] |

| Molar Extinction Coefficient (ε) | 69,000 | M-1cm-1 | [3][4][5] |

| Fluorescence Quantum Yield (Φ) | 0.9 | - | [3][4][5] |

| Stokes Shift | 27 | nm | [1] |

Note: The molar extinction coefficient for some derivatives may be slightly different, for instance, the DBCO derivative is reported to have a value of 60,000 M-1cm-1.[6][7]

Experimental Protocols for Spectral Characterization

The following protocols describe the fundamental procedures for determining the key spectral properties of this compound. These are generalized methods based on standard spectroscopic techniques.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Methodology:

-

Preparation of a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a suitable solvent (e.g., DMSO, DMF, or DCM) to prepare a stock solution of a precise concentration.[4]

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorption maximum of this compound (589 nm).[3][4][5] A cuvette with a standard path length of 1 cm is typically used.

-

Data Analysis: Plot the absorbance values against the corresponding concentrations. The molar extinction coefficient is calculated from the slope of the resulting linear regression, according to the Beer-Lambert equation: A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.[8][9]

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The comparative method, using a well-characterized fluorescence standard, is a widely used technique.

Methodology:

-

Selection of a Standard: Choose a fluorescence standard with a known quantum yield and spectral properties that overlap with this compound. Rhodamine 6G is a common standard in this spectral region.

-

Preparation of Solutions: Prepare dilute solutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Absorbance and Fluorescence Spectra Measurement:

-

Measure the absorbance spectra of both the sample and the standard.

-

Using a spectrofluorometer, measure the fluorescence emission spectra of both the sample and the standard, ensuring the same excitation wavelength and instrument settings are used for both.

-

-

Data Analysis: The quantum yield of the this compound sample (Φsample) is calculated using the following equation:

Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[10][11][12]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for characterizing the spectral properties of a fluorophore like this compound.

Caption: General workflow for the characterization of fluorophore spectral properties.

Conclusion

This compound is a high-performance fluorophore with exceptional brightness, photostability, and a well-defined spectral profile in the red region.[1][13] Its high quantum yield and large molar extinction coefficient contribute to its superior performance in a wide range of fluorescence-based assays.[3][4][5] The standardized protocols outlined in this guide provide a framework for the accurate and reproducible characterization of its spectral properties, ensuring reliable and quantitative results for researchers in various scientific disciplines.

References

- 1. Bodipy TR | this compound | AxisPharm [axispharm.com]

- 2. benchchem.com [benchchem.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. This compound alkyne (A270113) | Antibodies.com [antibodies.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. jasco-global.com [jasco-global.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. lumiprobe.com [lumiprobe.com]

Bdp TR: A Technical Guide to Quantum Yield and Photostability for Advanced Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical properties of Bdp TR (BODIPY-TR), a fluorescent dye widely utilized in advanced cellular imaging. This document focuses on its quantum yield and photostability, presenting quantitative data, detailed experimental protocols, and visual representations of relevant workflows to aid researchers in optimizing their imaging experiments.

Core Photophysical Properties of this compound

This compound is a borondipyrromethene (BODIPY) dye known for its bright fluorescence and high photostability, making it an excellent choice for demanding applications such as live-cell imaging and fluorescence microscopy.[1][2] Its spectral characteristics are similar to Texas Red, with an absorption maximum around 589 nm and an emission maximum at approximately 616 nm.[2] A key advantage of the BODIPY class of dyes, including this compound, is their relative insensitivity to environmental polarity and pH.[1]

Quantitative Data

The fluorescence quantum yield (Φ) is a critical parameter that defines the efficiency of a fluorophore in converting absorbed photons into emitted fluorescent light. This compound and its derivatives exhibit a high quantum yield, contributing to their characteristic brightness.[3][4][5]

| Property | Value | Derivative | Solvent/Conditions | Reference |

| Fluorescence Quantum Yield (Φ) | 0.9 | This compound alkyne | Not Specified | [6] |

| 0.9 | This compound amine | Not Specified | [7] | |

| 0.9 | This compound DBCO | Not Specified | [8] | |

| 0.90 | This compound-X NHS ester | Not Specified | [1] | |

| Molar Extinction Coefficient (ε) | 69,000 M⁻¹cm⁻¹ | This compound alkyne | Not Specified | [6] |

| 60,000 M⁻¹cm⁻¹ | This compound DBCO | Not Specified | [8] | |

| Fluorescence Lifetime (τ) | 5.4 ns | BODIPY TR-X | Methanol |

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.[4]

Materials:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Standard fluorophore with known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

This compound sample

-

Solvent (e.g., ethanol)

-

Cuvettes

Procedure:

-

Prepare a series of dilute solutions of both the standard and the this compound sample in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength should be the same for both the standard and the sample.

-

Integrate the area under the emission spectra for both the standard and the sample.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. This should yield a linear relationship.

-

Calculate the quantum yield of the this compound sample using the following equation:

Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

Where:

-

Φ is the quantum yield

-

m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

Assessment of Photostability in Live Cells

This protocol describes a method to quantify the photostability of this compound-labeled proteins in living cells by measuring the rate of photobleaching.[1]

Materials:

-

Live cells cultured on glass-bottom dishes

-

This compound NHS ester

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

Serum-free and complete cell culture medium

-

Confocal or TIRF microscope with a suitable laser line (e.g., 561 nm)

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Cell Labeling:

-

Prepare a stock solution of this compound NHS ester in anhydrous DMSO (1-10 mg/mL).

-

Wash cultured cells with pre-warmed PBS.

-

Incubate cells with a working solution of this compound NHS ester in serum-free medium (final concentration 1-10 µg/mL) for 15-30 minutes at 37°C.

-

Wash the cells multiple times with pre-warmed complete cell culture medium to remove unbound dye.

-

-

Image Acquisition:

-

Place the dish on the microscope stage.

-

Select a region of interest (ROI) containing well-labeled cells.

-

Set up a time-lapse acquisition with continuous illumination of the ROI. Use a moderate laser power to achieve a good signal-to-noise ratio without inducing immediate phototoxicity.

-

-

Data Analysis:

-

Measure the mean fluorescence intensity within the ROI for each time point.

-

Correct for background fluorescence by subtracting the mean intensity of a region without cells.

-

Normalize the fluorescence intensity by dividing each value by the initial intensity.

-

Plot the normalized fluorescence intensity as a function of time.

-

Fit the data to an exponential decay function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%).

-

Visualizing Experimental Workflows

Workflow for Assessing Photostability

References

- 1. content.cld.iop.org [content.cld.iop.org]

- 2. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Photochemical Properties and Stability of BODIPY Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiphoton Bleaching of Red Fluorescent Proteins and the Ways to Reduce It - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lumiprobe.com [lumiprobe.com]

A Technical Guide to the Chemical Structure and Application of Boron-Dipyrromethene Texas Red (BODIPY™ TR)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the chemical structure, photophysical properties, and common applications of Boron-Dipyrromethene (BODIPY) Texas Red (TR), a versatile fluorophore used extensively in biological research and drug development.

Core Chemical Structure

The foundational structure of all BODIPY dyes is a dipyrromethene ligand complexed with a boron difluoride (BF₂) moiety. This forms a unique, rigid, and planar scaffold known as 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene.[][2] This rigidity is crucial as it minimizes non-radiative energy loss from the excited state, leading to characteristically high fluorescence quantum yields and sharp emission peaks.[]

The parent BODIPY core absorbs and emits in the green region of the spectrum. To achieve the red-shifted spectral properties characteristic of BODIPY TR, which is spectrally similar to the Texas Red fluorophore, the core structure is modified.[3] These modifications typically involve extending the π-conjugation system of the molecule, often by adding aromatic or styryl groups at various positions on the pyrrole rings or at the meso-position (carbon 8).[][4] This extension of the conjugated system effectively lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift in both absorption and emission spectra.[2]

For practical applications, particularly in bioconjugation, BODIPY TR is often functionalized with a reactive group. A common and highly versatile variant is BODIPY™ TR-X, succinimidyl ester (NHS ester) . This derivative incorporates a spacer ("X") and an N-hydroxysuccinimide ester group, which is highly reactive toward primary amines found in proteins and other biomolecules, enabling stable covalent labeling.[5][6]

Photophysical and Chemical Properties

BODIPY TR is prized for its combination of excellent photophysical and chemical characteristics. Unlike many other organic dyes, its fluorescence is relatively insensitive to solvent polarity and pH, making it robust for use in diverse experimental conditions.[3][5]

Key properties include:

-

High Molar Extinction Coefficient: Often exceeding 80,000 cm⁻¹M⁻¹, indicating very efficient light absorption.[3]

-

High Fluorescence Quantum Yield: Frequently approaching 1.0, signifying that a large fraction of absorbed photons are re-emitted as fluorescence.[][3]

-

Narrow Emission Bandwidth: This leads to sharper, more defined signals and reduces spectral crosstalk in multi-color imaging experiments.[][5]

-

Long Excited-State Lifetime: Typically 5 nanoseconds or longer, which is advantageous for fluorescence polarization-based assays.[5]

-

Hydrophobicity: The core is inherently lipophilic, making it ideal for staining lipids, membranes, and other nonpolar structures.[5][7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for BODIPY TR and its common derivatives. Values can vary slightly depending on the specific molecular structure and the solvent used for measurement.

| Property | Value | Notes |

| Excitation Maximum (λex) | 588 - 592 nm | In methanol or DMSO.[3][5][8] |

| Emission Maximum (λem) | 616 - 621 nm | In methanol or DMSO.[5][8] |

| Molar Extinction Coefficient (ε) | > 80,000 cm⁻¹M⁻¹ | A key feature of the BODIPY class.[3] |

| Fluorescence Quantum Yield (ΦF) | ~0.4 - 0.9 | Can approach 1.0; value is solvent and conjugate dependent.[][3] |

| Fluorescence Lifetime (τ) | ~5.4 - 5.7 ns | Measured in methanol at 20°C.[3] |

| Molecular Weight (BODIPY TR-X SE) | ~634.46 g/mol | For the common succinimidyl ester derivative (C₃₁H₃₁BF₂N₄O₄).[6][7] |

Experimental Protocols

Detailed methodologies are critical for the successful application of BODIPY TR. Below are protocols for its synthesis, conjugation to proteins, and spectroscopic characterization.

This protocol is a standard method for creating the BODIPY core, adapted from established literature procedures.[9][10] The specific aldehyde used determines the meso-substituent and the final spectral properties.

-

Condensation: Dissolve 2,4-dimethylpyrrole (2.0 mmol) and a selected aromatic aldehyde (1.0 mmol) in dry dichloromethane (DCM, ~50 mL). Add a catalytic amount of trifluoroacetic acid (TFA, 1-2 drops) to the solution.

-

Reaction Monitoring: Stir the mixture at room temperature under a nitrogen atmosphere for 4-6 hours or until the aldehyde is consumed, as monitored by thin-layer chromatography (TLC). The reaction mixture will typically turn dark, indicating the formation of the dipyrromethane intermediate.

-

Oxidation: Add a solution of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.5 mmol) in dry DCM (~20 mL) to the reaction mixture. Continue stirring for another 30-60 minutes. This step oxidizes the dipyrromethane to the dipyrromethene.

-

Complexation with Boron: Add triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (10-12 mmol) to the mixture and stir for 15 minutes. This neutralizes the acidic environment. Follow this by the dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂) (12-15 mmol).

-

Final Reaction: Stir the mixture for an additional 2-4 hours at room temperature.

-

Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. Purify the resulting crude solid using silica gel column chromatography to yield the final BODIPY dye.

This protocol describes the labeling of primary amines on a target protein.[5][11]

-

Protein Preparation: Dissolve the target protein in a suitable amine-free buffer at pH 8.0-9.0 (e.g., 0.1 M sodium bicarbonate buffer). The protein concentration should typically be in the range of 1-10 mg/mL.

-

Dye Preparation: Immediately before use, dissolve the BODIPY TR-X NHS Ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of ~10 mg/mL.

-

Labeling Reaction: While gently vortexing the protein solution, add the reactive dye solution dropwise. The molar ratio of dye to protein typically ranges from 5:1 to 20:1, depending on the desired degree of labeling.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification of Conjugate: Separate the labeled protein conjugate from the unreacted free dye. This is commonly achieved using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., phosphate-buffered saline, PBS). The first colored fraction to elute will be the BODIPY TR-protein conjugate.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at ~589 nm (for the BODIPY TR dye).

This protocol outlines the measurement of key photophysical properties.[12]

-

Absorption Spectrum:

-

Prepare a dilute solution of the BODIPY TR sample in a spectroscopic-grade solvent (e.g., methanol).

-

Using a UV-Vis spectrophotometer, record the absorption spectrum from ~400 nm to ~700 nm.

-

Identify the wavelength of maximum absorbance (λex).

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λex, c is the molar concentration, and l is the cuvette path length (typically 1 cm).

-

-

Emission Spectrum and Quantum Yield:

-

Using a fluorometer, excite the sample at its λex. Record the emission spectrum, ensuring the solution is dilute enough to avoid inner filter effects (absorbance at λex < 0.1).

-

Identify the wavelength of maximum emission (λem).

-

To determine the fluorescence quantum yield (ΦF), a reference standard with a known quantum yield in the same solvent is used (e.g., fluorescein in 0.1 M NaOH, ΦF = 0.92).[12]

-

Measure the integrated fluorescence intensity (F) and the absorbance at the excitation wavelength (A) for both the sample (s) and the reference (r).

-

Calculate the quantum yield using the following equation: ΦF(s) = ΦF(r) * (F(s) / F(r)) * (A(r) / A(s)) * (η(s)² / η(r)²) where η is the refractive index of the solvent.[12]

-

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving BODIPY TR.

Caption: General workflow for the synthesis of a BODIPY dye.

Caption: Workflow for protein labeling with BODIPY TR-X NHS Ester.

Caption: Visualizing a signaling pathway with a BODIPY TR conjugate.

References

- 2. pubs.acs.org [pubs.acs.org]

- 3. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. abpbio.com [abpbio.com]

- 6. BODIPY TR-X | TargetMol [targetmol.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. Spectrum [BODIPY TR] | AAT Bioquest [aatbio.com]

- 9. mdpi.com [mdpi.com]

- 10. Dataset for the Synthesis of Boron-Dipyrrin Dyes, their fluorescent properties, their interaction with proteins, Triton-X-based surfactants, and micellar clusterization approaches to validation based on fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Photochemical Properties and Stability of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

The Core Advantages of Bdp TR in Advanced Fluorescence Imaging: A Technical Guide

For researchers, scientists, and drug development professionals at the forefront of cellular and molecular imaging, the selection of a fluorescent probe is a critical decision that profoundly impacts experimental outcomes. Among the arsenal of available fluorophores, Bdp TR (BODIPY TR) has emerged as a superior choice for a wide range of applications owing to its exceptional photophysical properties. This in-depth technical guide elucidates the key advantages of utilizing this compound in fluorescence imaging, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their quest to unravel complex biological processes.

This compound, a borondipyrromethene-based dye, offers a compelling combination of brightness, photostability, and versatility. Its performance characteristics make it an ideal candidate for demanding imaging applications, including live-cell imaging, fluorescence resonance energy transfer (FRET), and two-photon microscopy.

Unveiling the Photophysical Superiority of this compound

The remarkable performance of this compound stems from its inherent molecular structure, which confers several key advantages over traditional red fluorescent dyes. These properties are summarized in the table below, with comparative data for other commonly used fluorophores.

| Property | This compound / this compound-X NHS Ester | Cy5 | Alexa Fluor 647 |

| Excitation Maximum (λex) | ~589 nm[1] | ~649 nm | ~650 nm |

| Emission Maximum (λem) | ~616 nm[1] | ~670 nm | ~668 nm |

| Molar Extinction Coefficient (ε) | ~60,000 - 69,000 cm⁻¹M⁻¹[1] | ~250,000 cm⁻¹M⁻¹ | ~270,000 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield (Φ) | 0.90 [1] | ~0.28 | ~0.33 |

| Photostability | High[1][2][3] | Moderate[4][5] | High[4][5] |

| Environmental Sensitivity | Relatively insensitive to pH and solvent polarity[6] | Sensitive to environment | Relatively insensitive to pH |

The exceptionally high quantum yield of this compound, approaching 0.90, signifies its efficiency in converting absorbed light into a fluorescent signal, resulting in brighter images and the ability to detect low-abundance targets.[1] Furthermore, its robust photostability allows for prolonged imaging sessions with minimal signal loss, a critical factor for time-lapse microscopy and quantitative studies.[1][2][3]

Detailed Experimental Protocols for Optimal Performance

To harness the full potential of this compound, meticulous experimental design and execution are paramount. The following protocols provide detailed methodologies for common applications.

Protocol 1: Labeling of Cell Surface Proteins with this compound NHS Ester

This protocol outlines the steps for covalently labeling primary amines on cell surface proteins of live cells.

Materials:

-

This compound NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)[1]

-

Live cells cultured on glass-bottom dishes

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Serum-free cell culture medium

-

Complete cell culture medium

Procedure:

-

Prepare a stock solution of this compound NHS ester: Dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 1-10 mg/mL. This stock solution should be stored at -20°C, protected from light and moisture.[1]

-

Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.

-

Labeling Reaction:

-

Wash the cells twice with pre-warmed PBS (pH 7.4) to remove any amine-containing media components.[1]

-

Dilute the this compound NHS ester stock solution in serum-free cell culture medium to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell type and application.[1]

-

Incubate the cells with the labeling solution for 15-30 minutes at 37°C in a cell culture incubator.[1]

-

-

Washing: Remove the labeling solution and wash the cells three to five times with pre-warmed complete cell culture medium to remove any unbound dye.[1]

-

Imaging: The cells are now ready for live-cell imaging. It is recommended to image the cells in a phenol red-free medium to reduce background fluorescence.[1]

Protocol 2: Antibody Labeling with this compound NHS Ester

This protocol provides a general procedure for conjugating this compound NHS ester to antibodies.

Materials:

-

Antibody solution (free of amine-containing stabilizers like BSA or glycine)

-

This compound NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[7]

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[6]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Size-exclusion chromatography column (e.g., Sephadex G-25)[6]

-

Storage buffer (e.g., PBS)

Procedure:

-

Prepare a stock solution of this compound NHS ester: Prepare a 10 mg/mL stock solution of this compound NHS ester in anhydrous DMSO or DMF. This solution should be prepared fresh.[7]

-

Labeling Reaction:

-

Calculate the required volume of the this compound NHS ester stock solution to achieve the desired molar excess (e.g., a 10-fold molar excess over the antibody).[7]

-

Slowly add the this compound NHS ester stock solution to the antibody solution while gently vortexing.[7]

-

Incubate the reaction for 1-2 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.[6][7]

-

-

Quenching the Reaction (Optional but recommended): Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted this compound NHS ester. Incubate for 15-30 minutes at room temperature.[7]

-

Purification of the Conjugate: Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer. Collect the first colored fraction, which contains the this compound-labeled antibody.[6][7]

Visualizing Workflows and Signaling Pathways

To further illustrate the application of this compound, the following diagrams, created using the DOT language, depict a typical experimental workflow and a relevant signaling pathway.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

BDP TR Fluorophore: A Technical Guide to the Mechanism of Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core fluorescence mechanism of the BDP TR (BODIPY-Texas Red) dye, a prominent fluorophore in modern biological imaging and assay development. We will cover its photophysical properties, the principles governing its bright emission, and the experimental protocols for its characterization.

Introduction to this compound

This compound is a synthetic fluorophore belonging to the boron-dipyrromethene (BODIPY) class of dyes.[1][2][3] It is engineered to exhibit spectral properties similar to Texas Red, making it compatible with existing filter sets and instrumentation designed for the ROX (Rhodamine X) channel.[1][2][3][4] Key advantages of this compound include its exceptional brightness, high photostability, and strong resistance to chemical oxidation, offering significant improvements over traditional dyes like Texas Red.[1][2] Its fluorescence is characterized by sharp, well-defined spectral peaks and a high quantum yield, making it an ideal candidate for a wide range of applications including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[1][3][4]

Core Fluorescence Mechanism

The fluorescence of this compound is governed by the principles of photoexcitation and subsequent radiative decay, a process best visualized using a Jablonski diagram. The BODIPY core structure is a rigid, planar system that minimizes vibrational energy loss, contributing to its characteristically high fluorescence quantum yield.

The process unfolds in the following sequence:

-

Photon Absorption (Excitation): A molecule of this compound in its ground electronic state (S₀) absorbs a photon of light. This absorption is most efficient at the dye's maximum absorption wavelength (λₘₐₓ). The energy from the photon elevates an electron to a higher vibrational level within the first excited singlet state (S₁). This process is extremely rapid, occurring on a femtosecond timescale.

-

Internal Conversion and Vibrational Relaxation: The excited molecule quickly loses excess vibrational energy as heat to its surroundings (e.g., solvent molecules). This non-radiative process, known as internal conversion and vibrational relaxation, brings the electron to the lowest vibrational energy level of the S₁ state. This step is also incredibly fast, typically occurring in picoseconds.

-

Fluorescence Emission: From the lowest vibrational level of the S₁ state, the electron returns to one of the vibrational levels of the ground state (S₀) by emitting a photon. This radiative decay is known as fluorescence. Because some energy was lost via vibrational relaxation, the emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. This energy difference is responsible for the Stokes Shift.

This compound's high quantum yield (approaching 0.9) indicates that the fluorescence emission pathway is overwhelmingly favored over non-radiative decay pathways, such as intersystem crossing to the triplet state (T₁), which could lead to phosphorescence or photobleaching.[4][5][6][7][]

The following diagram illustrates the electronic and vibrational transitions involved in the this compound fluorescence process.

Caption: A simplified Jablonski diagram illustrating the photophysical process of this compound fluorescence.

Photophysical Properties of this compound

The performance of a fluorophore is defined by its photophysical parameters. This compound exhibits excellent characteristics that make it a superior choice for sensitive detection methods. The data below represents typical values, which can vary slightly based on the solvent and conjugation state.

| Property | Symbol | Typical Value | Unit | Significance |

| Absorption Maximum | λₘₐₓ | ~589 | nm | Wavelength for most efficient excitation.[1][4][5] |

| Emission Maximum | λₑₘ | ~616 | nm | Wavelength of peak fluorescence intensity.[1][4][5] |

| Molar Extinction Coefficient | ε | ~69,000 | M⁻¹cm⁻¹ | Measure of how strongly the dye absorbs light.[4][5][7] |

| Fluorescence Quantum Yield | Φ | ~0.9 | - | Ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency.[4][5][6][7][] |

| Stokes Shift | - | ~27 | nm | The difference between absorption and emission maxima.[1] |

| Excited-State Lifetime | τ | ~5 or longer | ns | The average time the molecule spends in the excited state before returning to the ground state.[9][10] |

Experimental Protocols for Characterization

Accurate characterization of this compound's photophysical properties is essential for its effective use. Below are standard methodologies for key experiments.

-

Objective: To determine the maximum absorption wavelength (λₘₐₓ) and the molar extinction coefficient (ε).

-

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, DMF, or DCM).[4][5] Create a series of dilutions in the solvent of interest (e.g., ethanol or PBS) to concentrations where the absorbance falls between 0.01 and 0.1 AU to ensure linearity.

-

Instrumentation: Use a calibrated dual-beam UV-Visible spectrophotometer.

-

Data Acquisition: Scan the absorbance of the sample solutions across a relevant wavelength range (e.g., 400-700 nm) using a quartz cuvette. Use the pure solvent as a blank reference.

-

Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λₘₐₓ, c is the molar concentration, and l is the cuvette path length (typically 1 cm).

-

-

Objective: To determine the maximum emission wavelength (λₑₘ).

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (absorbance at λₘₐₓ < 0.05) to avoid inner filter effects.

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Data Acquisition: Set the excitation monochromator to the dye's λₘₐₓ (e.g., 589 nm). Scan the emission monochromator over a wavelength range starting just above the excitation wavelength to the near-infrared (e.g., 600-800 nm).

-

Analysis: The wavelength corresponding to the highest intensity in the resulting spectrum is the emission maximum (λₑₘ).

-

-

Objective: To quantify the fluorescence efficiency of this compound.

-

Methodology (Comparative Method):

-

Reference Standard: Select a well-characterized fluorescent standard with a known quantum yield and spectral properties that overlap with this compound (e.g., Rhodamine 101 in ethanol, Φ ≈ 1.0).

-

Sample Preparation: Prepare a series of dilutions for both the this compound sample and the reference standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1 AU.

-

Data Acquisition: Measure the absorbance of each solution at the excitation wavelength. Then, record the integrated fluorescence intensity (the area under the emission curve) for each solution, exciting at the same wavelength used for the absorbance measurement.

-

Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference. The slope of these plots should be linear. The quantum yield of the sample (Φₛ) can be calculated using the following equation: Φₛ = Φᵣ * (Slopeₛ / Slopeᵣ) * (nₛ² / nᵣ²) where Φᵣ is the quantum yield of the reference, Slope is the gradient from the plot, and n is the refractive index of the solvent for the sample (s) and reference (r).

-

The logical flow for characterizing a fluorescent dye like this compound is outlined in the diagram below.

Caption: A standard experimental workflow for the photophysical characterization of this compound.

Conclusion

This compound is a high-performance fluorophore whose utility is rooted in its robust and efficient mechanism of fluorescence. Its boron-dipyrromethene core provides a rigid structure that maximizes radiative decay while minimizing non-radiative energy loss, resulting in exceptionally bright and photostable emission. For researchers and developers, a thorough understanding of its photophysical properties and the protocols used to measure them is critical for designing sensitive, reliable, and reproducible fluorescence-based assays and imaging experiments.

References

- 1. Bodipy TR | this compound | AxisPharm [axispharm.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. This compound alkyne (A270113) | Antibodies.com [antibodies.com]

- 5. This compound azide (A270115) | Antibodies.com [antibodies.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. lumiprobe.com [lumiprobe.com]

- 9. abpbio.com [abpbio.com]

- 10. BODIPY FL Dye | Thermo Fisher Scientific - TW [thermofisher.com]

Illuminating Cellular Dynamics: A Technical Guide to Bdp TR in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology, the ability to visualize and track dynamic processes in real-time is paramount. Fluorescent probes are the cornerstone of live-cell imaging, and among them, the boron-dipyrromethene (BODIPY) family of dyes stands out for its exceptional photophysical properties. This in-depth technical guide focuses on a particularly versatile member of this family: Bdp TR. Renowned for its brightness, photostability, and red-shifted spectral characteristics, this compound has emerged as a powerful tool for researchers across various disciplines. This guide provides a comprehensive overview of this compound's applications in live-cell imaging, complete with quantitative data, detailed experimental protocols, and visual workflows to empower your research.

Core Properties of this compound and its Derivatives

This compound and its derivatives are characterized by their sharp excitation and emission peaks, high fluorescence quantum yields, and relative insensitivity to environmental polarity and pH.[] These properties make them ideal for demanding live-cell imaging experiments that require high sensitivity and prolonged observation. The "TR" designation signifies its Texas Red-like spectral properties, emitting in the red region of the visible spectrum, which is beneficial for minimizing autofluorescence from cellular components.

For practical applications, this compound is often functionalized with reactive groups to enable covalent labeling of biomolecules. A common variant is this compound-X NHS ester, which includes a C6 linker to minimize potential steric hindrance between the dye and the labeled molecule.[2][3][4][5]

Below is a summary of the key photophysical properties of this compound and a common derivative, this compound-X NHS ester:

| Property | This compound | This compound-X NHS ester | Reference(s) |

| Excitation Maximum (λex) | 589 nm | 589 nm | [2][3] |

| Emission Maximum (λem) | 616 nm | 616 nm | [2][3] |

| Molar Extinction Coefficient (ε) | ~69,000 cm⁻¹M⁻¹ | 60,000 cm⁻¹M⁻¹ | [2] |

| Fluorescence Quantum Yield (Φ) | ~0.9 | 0.9 | [2][3] |

Key Applications and Experimental Protocols

This compound's versatility lends itself to a wide range of live-cell imaging applications. This section details the experimental protocols for some of the most common uses, from labeling cell surface proteins to visualizing intracellular organelles and dynamic processes.

Labeling of Cell Surface Proteins

This compound NHS ester is an amine-reactive probe ideal for labeling primary amines on the extracellular domains of cell surface proteins. This allows for the visualization and tracking of receptor dynamics, cell migration, and other processes involving the plasma membrane.

Experimental Protocol: Labeling of Cell Surface Proteins with this compound-X NHS Ester

Materials:

-

This compound-X NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Live cells cultured on glass-bottom dishes

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Serum-free cell culture medium

-

Complete cell culture medium

Procedure:

-

Prepare a stock solution of this compound-X NHS ester: Dissolve the this compound-X NHS ester in anhydrous DMSO to a concentration of 1-10 mg/mL. This stock solution should be stored at -20°C, protected from light and moisture.[6]

-

Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.

-

Labeling Reaction:

-

Wash the cells twice with pre-warmed PBS (pH 7.4) to remove any amine-containing media components.[6]

-

Dilute the this compound-X NHS ester stock solution in serum-free cell culture medium to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell type and application.[6]

-

Incubate the cells with the labeling solution for 15-30 minutes at 37°C in a cell culture incubator.[6]

-

-

Washing: Remove the labeling solution and wash the cells three to five times with pre-warmed complete cell culture medium to remove any unbound dye.[6]

-

Imaging: The cells are now ready for live-cell imaging. It is recommended to image the cells in a phenol red-free medium to reduce background fluorescence.[6]

Workflow for Cell Surface Protein Labeling and Imaging

Caption: A typical workflow for labeling live cells with this compound-X NHS ester.

Visualizing Receptor-Mediated Endocytosis

By labeling a specific ligand with this compound, the process of receptor-mediated endocytosis can be visualized in real-time. This allows for the study of internalization pathways, endosomal trafficking, and the fate of receptor-ligand complexes.

Experimental Protocol: Imaging Receptor-Mediated Endocytosis with a this compound-Labeled Ligand

Materials:

-

This compound-labeled ligand of interest

-

Live cells expressing the receptor of interest, cultured on glass-bottom dishes

-

Live-cell imaging medium (e.g., HBSS or phenol red-free medium)

-

Confocal or TIRF microscope with environmental control (37°C, 5% CO₂)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes.

-

Pre-imaging: Wash the cells with pre-warmed live-cell imaging medium. Place the dish on the microscope stage and allow the cells to equilibrate.

-

Baseline Imaging: Acquire images of the cells before the addition of the labeled ligand to establish a baseline fluorescence level.

-

Ligand Addition: Add the this compound-labeled ligand to the imaging medium at a pre-determined optimal concentration.

-

Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of images to capture the binding of the ligand to the cell surface and its subsequent internalization. Imaging parameters (e.g., frame rate, duration) should be optimized based on the kinetics of the endocytic process being studied.[7]

-

Data Analysis: Analyze the image series to track the formation of fluorescent puncta (endosomes) and their movement within the cell.

Signaling Pathway for Receptor-Mediated Endocytosis

Caption: Simplified pathway of receptor-mediated endocytosis.

Intracellular Labeling: Staining the Golgi Apparatus

This compound can be conjugated to molecules that target specific intracellular organelles. For example, this compound ceramide is a fluorescent lipid analog that specifically accumulates in the Golgi apparatus, enabling its visualization in live cells.[8][9]

Experimental Protocol: Staining the Golgi Apparatus with this compound Ceramide

Materials:

-

This compound ceramide

-

Anhydrous DMSO

-

Bovine Serum Albumin (BSA), defatted

-

Live cells cultured on glass-bottom dishes

-

Appropriate cell culture medium (e.g., HBSS/HEPES)

Procedure:

-

Prepare this compound ceramide/BSA complex:

-

Dissolve this compound ceramide in DMSO to make a stock solution (e.g., 1 mM).

-

Prepare a solution of defatted BSA in the appropriate medium.

-

Add the this compound ceramide stock solution to the BSA solution to a final concentration of 5 µM.

-

-

Cell Preparation: Grow cells on a sterile coverslip to the desired confluency.

-

Staining:

-

Aspirate the medium from the coverslip and rinse the cells with fresh medium.

-

Incubate the cells with the 5 µM this compound ceramide/BSA solution for 30 minutes at 4°C.[8]

-

-

Washing and Incubation:

-

Imaging: Rinse the cells in fresh medium and proceed with fluorescence microscopy.

Advanced Labeling with Click Chemistry

Click chemistry offers a powerful and bioorthogonal approach for labeling biomolecules in live cells. This compound derivatives functionalized with an alkyne or a dibenzocyclooctyne (DBCO) group can be used to specifically label azide-modified targets. Strain-promoted alkyne-azide cycloaddition (SPAAC) using DBCO is particularly advantageous for live-cell imaging as it does not require a cytotoxic copper catalyst.[10][11]

Experimental Protocol: Live-Cell Protein Labeling using this compound-DBCO and SPAAC

This protocol assumes that the target protein has been metabolically labeled with an azide-containing amino acid (e.g., L-azidohomoalanine, AHA).

Materials:

-

Live cells expressing the azide-modified protein of interest, cultured on glass-bottom dishes

-

This compound-DBCO

-

Anhydrous DMSO

-

Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)

Procedure:

-

Prepare this compound-DBCO Staining Solution:

-

Prepare a 1-10 mM stock solution of this compound-DBCO in anhydrous DMSO.

-

On the day of the experiment, dilute the stock solution in pre-warmed live-cell imaging buffer to a final working concentration of 5-20 µM.

-

-

Cell Preparation: After metabolic labeling with the azide-containing amino acid, wash the cells twice with warm PBS.

-

Labeling Reaction:

-

Add the this compound-DBCO staining solution to the cells.

-

Incubate for 30-60 minutes at 37°C, protected from light.[10]

-

-

Washing and Imaging:

-

Aspirate the staining solution and wash the cells three times with warm live-cell imaging buffer to remove unbound dye.[10]

-

Add fresh pre-warmed live-cell imaging buffer to the cells and proceed with fluorescence microscopy.

-

Workflow for SPAAC-mediated Protein Labeling

Caption: Workflow for labeling intracellular proteins using SPAAC.

Conclusion

This compound and its derivatives are robust and versatile fluorescent probes that offer significant advantages for live-cell imaging. Their brightness, photostability, and suitability for various labeling strategies make them invaluable tools for elucidating the complex and dynamic processes within living cells. By following the detailed protocols and workflows provided in this guide, researchers, scientists, and drug development professionals can effectively harness the power of this compound to advance their understanding of cellular biology.

References

- 2. lunanano.ca [lunanano.ca]

- 3. This compound X NHS ester, 197306-80-2 | BroadPharm [broadpharm.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. This compound X NHS ester | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

- 7. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lumiprobe.com [lumiprobe.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to BDP TR Derivatives for Specific Biomolecule Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of BDP TR derivatives, a class of bright and photostable red fluorescent dyes, for the specific labeling of biomolecules. This compound dyes, belonging to the BODIPY (boron-dipyrromethene) family, are engineered to possess spectral properties similar to Texas Red, making them excellent choices for fluorescence microscopy, flow cytometry, and other fluorescence-based applications. Their utility is marked by high fluorescence quantum yields, sharp emission peaks, and a relative insensitivity to environmental polarity and pH.

This document details the photophysical properties of various this compound derivatives, provides comprehensive protocols for their conjugation to proteins and nucleic acids, and illustrates a key biological application—the tracking of epidermal growth factor receptor (EGFR) signaling and trafficking.

Core Concepts of this compound Labeling

This compound dyes are characterized by their core structure, a boron-dipyrromethene complex, which imparts exceptional photostability and brightness. The "TR" designation indicates that their excitation and emission spectra are in the red region of the visible spectrum, similar to the well-known Texas Red dye. These dyes are particularly advantageous for biological imaging due to their:

-

High Molar Extinction Coefficients: Enabling strong absorption of excitation light.

-

High Fluorescence Quantum Yields: Resulting in bright fluorescent signals.

-

Narrow Emission Spectra: Reducing spectral overlap in multicolor imaging experiments.

-

Relative Insensitivity to pH and Polarity: Providing stable fluorescence in diverse biological environments.

-

Availability with Various Reactive Groups: Allowing for covalent attachment to a wide range of biomolecules.

The most common reactive forms of this compound are N-hydroxysuccinimidyl (NHS) esters for labeling primary amines (e.g., on lysine residues of proteins) and derivatives for "click chemistry," such as azides and alkynes, which enable highly specific and efficient bioorthogonal conjugation.

Data Presentation: Photophysical Properties of this compound Derivatives

The selection of a suitable this compound derivative depends on the specific application and the available functional groups on the target biomolecule. The table below summarizes the key quantitative photophysical properties of commercially available this compound derivatives.

| Derivative Name | Reactive Group | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Fluorescence Quantum Yield (Φ) | Molecular Weight ( g/mol ) |

| This compound NHS Ester | NHS Ester | ~588 nm | ~616 nm | ~68,000 cm⁻¹M⁻¹ | Not specified | 549.36 |

| This compound-X NHS Ester | NHS Ester | ~588 nm | ~616 nm | ~68,000 cm⁻¹M⁻¹ | Not specified | 634.46 |

| This compound Azide | Azide | ~589 nm | ~616 nm | ~69,000 cm⁻¹M⁻¹ | ~0.9 | 506.34 |

| This compound Alkyne | Alkyne | ~589 nm | ~616 nm | ~69,000 cm⁻¹M⁻¹ | ~0.9 | 461.29 |

| This compound DBCO | DBCO | ~589 nm | ~616 nm | ~60,000 cm⁻¹M⁻¹ | ~0.9 | 724.63 |

Experimental Protocols

Detailed methodologies for the covalent labeling of proteins and oligonucleotides are provided below. These protocols serve as a starting point and may require optimization based on the specific biomolecule and experimental context.

Protocol 1: Labeling of Proteins with this compound NHS Ester

This protocol describes the labeling of primary amines on a protein, such as an antibody, with a this compound NHS ester.

Materials:

-

Protein solution (e.g., IgG antibody) at 2-5 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

-

This compound NHS Ester or this compound-X NHS Ester.

-

Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO).

-

Purification column (e.g., Sephadex G-25) equilibrated with phosphate-buffered saline (PBS), pH 7.4.

Procedure:

-

Prepare Protein Solution: Ensure the protein solution is free of amine-containing buffers (like Tris) or stabilizers (like BSA), as these will compete for reaction with the NHS ester. If necessary, dialyze the protein against 0.1 M sodium bicarbonate buffer, pH 8.3.

-

Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

While vortexing, slowly add a 5- to 15-fold molar excess of the dissolved this compound NHS ester to the protein solution.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled protein from unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Elute with PBS, pH 7.4. The first colored band to elute is the labeled protein.

-

-

Characterization (Optional):

-

Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of this compound (~588 nm).

-

Protocol 2: Labeling of Alkyne-Modified Oligonucleotides with this compound Azide (CuAAC Click Chemistry)

This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling an alkyne-modified oligonucleotide.

Materials:

-

Alkyne-modified oligonucleotide.

-

This compound Azide.

-

Anhydrous DMSO.

-

2M Triethylammonium acetate buffer, pH 7.0.

-

5 mM Ascorbic Acid solution in water (freshly prepared).

-

10 mM Copper(II)-TBTA stock solution in 55% DMSO.

-

Inert gas (e.g., argon or nitrogen).

Procedure:

-

Prepare Reagents:

-

Dissolve the alkyne-modified oligonucleotide in nuclease-free water.

-

Prepare a 10 mM stock solution of this compound Azide in anhydrous DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified oligonucleotide solution, 2M triethylammonium acetate buffer (to a final concentration of 0.2 M), and DMSO (to 50% of the final volume). Vortex to mix.

-

Add the this compound Azide stock solution to achieve a 1.5-fold molar excess over the oligonucleotide. Vortex to mix.

-

-

Catalysis:

-

Add the 5 mM ascorbic acid solution to the mixture and vortex briefly.

-

Bubble inert gas through the solution for 30-60 seconds to remove oxygen.

-

Add the 10 mM Copper(II)-TBTA stock solution.

-

Flush the headspace of the tube with inert gas and cap it tightly.

-

-

Incubation:

-

Vortex the mixture thoroughly.

-

Incubate at room temperature overnight, protected from light.

-

-

Purification:

-

The labeled oligonucleotide can be purified by ethanol precipitation or by reverse-phase HPLC.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate a key application of this compound derivatives in studying cellular signaling and an experimental workflow for biomolecule labeling.

Visualizing Receptor-Mediated Endocytosis of Epidermal Growth Factor (EGF)

This compound-labeled EGF can be used to visualize the process of receptor-mediated endocytosis. Upon binding to the Epidermal Growth Factor Receptor (EGFR) on the cell surface, the this compound-EGF/EGFR complex is internalized via clathrin-coated pits and trafficked through the endosomal pathway.

Caption: EGFR signaling and endocytic trafficking pathway visualized with this compound-EGF.

Experimental Workflow for Protein Labeling and Purification

The following diagram outlines the key steps in labeling a protein with a this compound NHS ester, from preparation to the final purified conjugate.

Caption: Workflow for labeling a protein with a this compound NHS ester.

This technical guide provides a foundational understanding of this compound derivatives and their application in biomolecule labeling. For specific experimental designs, further optimization of the provided protocols is recommended to achieve the desired labeling efficiency and performance.

A Technical Guide to the Solubility and Storage of Bdp TR

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and storage conditions for the fluorophore Bdp TR (BODIPY TR). The following sections detail recommended solvents, storage protocols, and experimental workflows to ensure the optimal performance and stability of this versatile dye in your research applications.

Core Properties of this compound

This compound is a bright, red fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. It is known for its high fluorescence quantum yield, sharp emission peak, and excellent photostability, making it a robust tool for fluorescent labeling of biomolecules. This compound and its derivatives are often used as superior alternatives to other red dyes like ROX and Texas Red due to their increased resistance to oxidation.[1] The dye's fluorescence is relatively insensitive to solvent polarity and pH changes, ensuring stable performance across various experimental conditions.

Data Presentation

The following tables summarize the key solubility and storage parameters for this compound and its common derivatives.

Table 1: Solubility of this compound Derivatives

| Compound | Recommended Solvents | Solubility |

| This compound (General) | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Dichloromethane (DCM) | Good |

| This compound Azide | DMF, DMSO, DCM | Good[1][2] |

| This compound Alkyne | DMF, DMSO, DCM | Good |

| This compound DBCO | DMF, DMSO, DCM | Good |

| This compound NHS Ester | Anhydrous DMF, Anhydrous DMSO | Good |

Note: "Good" solubility is consistently reported by manufacturers, although specific quantitative data (e.g., mg/mL) is not always provided. It is recommended to prepare stock solutions at concentrations of 1-10 mg/mL.

Table 2: Storage and Stability of this compound Derivatives

| Form | Temperature | Duration | Conditions |

| Solid/Powder | -20°C | Up to 24 months[1] | Store in the dark, in a desiccated environment.[1][2] |

| Room Temperature | Up to 3 weeks | Permissible for transportation.[1] | |

| Stock Solution (in Anhydrous DMSO or DMF) | -20°C or -80°C | Short-term (days to weeks) | Protect from light; store in small aliquots to avoid repeated freeze-thaw cycles. |

Experimental Protocols

Detailed methodologies for the preparation and use of this compound derivatives are crucial for successful and reproducible experiments.

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the general procedure for reconstituting solid this compound derivatives to create a stock solution.

Materials:

-

This compound derivative (solid powder)

-

Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Vortex mixer

-

Microcentrifuge tubes

Procedure:

-

Equilibration: Before opening, allow the vial of the this compound derivative to equilibrate to room temperature to prevent moisture condensation.

-

Solvent Addition: Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired stock solution concentration (typically 1-10 mg/mL or 10 mM).

-

Dissolution: Vortex the solution at the highest setting for approximately 5 minutes or until the dye is completely dissolved.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light. Avoid more than a few freeze-thaw cycles.

Protocol 2: Labeling of Biomolecules with this compound NHS Ester

This protocol provides a general method for conjugating this compound NHS ester to primary amines on proteins or other biomolecules.[3]

Materials:

-

This compound NHS Ester stock solution (1-10 mg/mL in anhydrous DMSO or DMF)

-

Biomolecule to be labeled

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5. Avoid buffers containing primary amines like Tris.[3]

-

Purification column (e.g., gel filtration)

Procedure:

-

Biomolecule Preparation: Dissolve the biomolecule in the reaction buffer to a concentration of 1-10 mg/mL.

-

Reagent Calculation: Determine the desired molar ratio of dye to biomolecule. A 5- to 10-fold molar excess of the dye is a common starting point for protein labeling.[3]

-

Labeling Reaction: Add the calculated volume of the this compound NHS ester stock solution to the biomolecule solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3]

-

Purification: Separate the labeled conjugate from unreacted dye using a suitable method such as gel filtration or dialysis.

Protocol 3: Copper-Catalyzed Click Chemistry with this compound Azide

This protocol outlines a general procedure for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to label an alkyne-modified biomolecule with this compound azide.

Materials:

-

This compound Azide stock solution (10 mM in DMSO)

-

Alkyne-modified biomolecule

-

Copper(II) sulfate (CuSO₄) solution

-

Reducing agent: Sodium ascorbate solution (freshly prepared)

-

Copper-chelating ligand (e.g., THPTA or TBTA)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified biomolecule, this compound azide (typically a 1.5 to 10-fold molar excess over the biomolecule), and the copper-chelating ligand in an appropriate buffer.

-

Catalyst Addition: Add the CuSO₄ solution to the mixture.

-

Reaction Initiation: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes, protected from light.

-

Purification: Purify the labeled biomolecule to remove the catalyst and unreacted reagents.

Mandatory Visualization

The following diagrams illustrate key experimental workflows for handling and using this compound.

Caption: Workflow for Handling and Preparation of this compound.

Caption: Experimental Workflow for Biomolecule Labeling with this compound NHS Ester.

References

Bdp TR: A Comprehensive Technical Guide for Red Fluorescent Labeling in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bdp TR, a versatile and robust red fluorescent probe, for applications in advanced cell biology and drug development. This compound, a boron-dipyrromethene (BODIPY) dye, offers exceptional brightness and photostability, making it an excellent alternative to traditional red fluorophores such as ROX and Texas Red.[1][2][3][4] Its resistance to oxidation and narrow emission spectrum further enhance its utility in a variety of fluorescence-based assays.[1][2] This guide details its photophysical properties, provides experimental protocols for its use, and illustrates its application in visualizing cellular pathways.

Core Properties and Advantages of this compound

This compound stands out in the crowded field of fluorescent probes due to a combination of desirable characteristics. As a member of the BODIPY family, it exhibits high fluorescence quantum yields and sharp spectral peaks, which minimize bleed-through in multicolor imaging experiments.[1] Its fluorescence is relatively insensitive to environmental factors such as pH and polarity, leading to more reliable and reproducible results. The key advantages of this compound include:

-

High Brightness: A high molar extinction coefficient and quantum yield contribute to its intense fluorescence, enabling the detection of low-abundance targets.[1]

-

Exceptional Photostability: this compound is significantly more resistant to photobleaching compared to many other red fluorescent dyes, making it ideal for long-term live-cell imaging and time-lapse microscopy.[1][4]

-

Resistance to Oxidation: Unlike rhodamine-based dyes such as ROX and Texas Red, this compound is less prone to oxidation, ensuring greater signal stability in complex biological environments.[1][2][4]

-

Chemical Versatility: this compound is available with a variety of reactive groups, including NHS esters for labeling primary amines on proteins, maleimides for targeting thiols, and alkynes and azides for click chemistry applications.[3][4][5] This allows for the specific labeling of a wide range of biomolecules.

Quantitative Data: Photophysical Properties

For ease of comparison, the key photophysical properties of this compound are summarized in the table below. These values are typical and may vary slightly depending on the solvent and conjugation partner.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~589 nm | [1][6] |

| Emission Maximum (λem) | ~616 nm | [1][6] |

| Molar Extinction Coefficient (ε) | ~60,000 - 69,000 cm⁻¹M⁻¹ | [4][6] |

| Fluorescence Quantum Yield (Φ) | ~0.9 | [6] |

| Stokes Shift | ~27 nm | [1] |

Experimental Protocols

Detailed methodologies for common applications of this compound are provided below. These protocols serve as a starting point and may require optimization for specific cell types and experimental conditions.

Protocol 1: Labeling of Cell Surface Proteins with this compound NHS Ester

This protocol describes the labeling of primary amines on cell surface proteins in live cells.

Materials:

-

This compound NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Live cells cultured on glass-bottom dishes

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Serum-free cell culture medium

-

Complete cell culture medium

Procedure:

-

Prepare Stock Solution: Dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 1-10 mg/mL. Store the stock solution at -20°C, protected from light and moisture.

-

Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes.

-

Washing: Gently wash the cells twice with pre-warmed PBS (pH 7.4) to remove any amine-containing components from the culture medium.

-

Labeling: Dilute the this compound NHS ester stock solution in serum-free cell culture medium to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically. Incubate the cells with the labeling solution for 15-30 minutes at 37°C.

-

Washing: Remove the labeling solution and wash the cells three to five times with pre-warmed complete cell culture medium to remove any unbound dye.

-

Imaging: The cells are now ready for live-cell imaging. It is recommended to use a phenol red-free medium to minimize background fluorescence.[1]

Protocol 2: Staining the Golgi Apparatus with this compound Ceramide

This protocol details the use of this compound ceramide to visualize the Golgi apparatus in live cells.[7]

Materials:

-

This compound ceramide

-

Anhydrous DMSO

-

Live cells cultured on glass-bottom dishes

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Complete cell culture medium

Procedure:

-

Prepare Stock Solution: Dissolve this compound ceramide in DMSO to create a 5 mM stock solution. Store at -20°C, protected from light.[8]

-

Prepare Working Solution: Dilute the stock solution in HBSS to a final working concentration of 1-10 µM.[8]

-

Cell Preparation: Culture cells on glass-bottom dishes to the desired confluency.

-

Staining: Remove the culture medium and add the pre-warmed this compound ceramide working solution to the cells. Incubate for 20-30 minutes at room temperature or 37°C.[8]

-

Washing: Wash the cells twice with complete cell culture medium, incubating for 5 minutes during each wash.[8]

-

Imaging: The cells are now ready for imaging. The this compound ceramide will have accumulated in the Golgi apparatus.[7][8]

Visualizing Cellular Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a key signaling pathway that can be investigated using this compound probes.

Applications in Drug Development

The exceptional properties of this compound make it a valuable tool in drug discovery and development. Its use in high-content screening allows for the visualization of drug effects on cellular morphology and organelle dynamics. Furthermore, this compound can be conjugated to drug candidates to track their cellular uptake, distribution, and target engagement. The photostability of this compound is particularly advantageous in automated microscopy platforms where samples may be exposed to excitation light for extended periods.

Limitations and Considerations

While this compound is a powerful tool, researchers should be aware of potential limitations. Like other BODIPY dyes, this compound can exhibit concentration-dependent aggregation, which may lead to fluorescence quenching. It is therefore crucial to optimize the labeling concentration to achieve a high signal-to-noise ratio without introducing artifacts. Additionally, as with any fluorescent probe, it is important to assess potential cytotoxicity in the specific cell type and experimental conditions being used. A standard cytotoxicity assay, such as an MTT or LDH release assay, is recommended to ensure that the observed cellular effects are not due to the probe itself.

Conclusion

This compound is a bright, photostable, and versatile red fluorescent probe with broad applications in cell biology and drug development. Its superior optical properties and chemical tractability make it an excellent choice for a wide range of fluorescence-based experiments, from live-cell imaging of dynamic processes to high-throughput screening. By following the detailed protocols and considering the potential limitations outlined in this guide, researchers can effectively harness the power of this compound to gain deeper insights into the complexities of cellular function.

References

- 1. benchchem.com [benchchem.com]

- 2. Bodipy TR | this compound | AxisPharm [axispharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. NHS ester protocol for labeling proteins [abberior.rocks]

- 6. lumiprobe.com [lumiprobe.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to BODIPY TR for Novice Researchers

This guide serves as a comprehensive introduction to the fluorescent dye BODIPY TR (Bdp TR), designed for researchers, scientists, and drug development professionals who are new to its application. This compound is a powerful tool in a variety of biological and biochemical assays, and this document outlines its core principles, quantitative properties, and key experimental protocols.

Introduction to BODIPY TR

BODIPY TR, or Boron-Dipyrromethene Texas Red, is a synthetic fluorophore belonging to the BODIPY family of dyes.[1] These dyes are known for their unique chemical structure centered around a boron-dipyrromethene core. This compound is specifically designed as a bright, red-emitting fluorescent dye with spectral properties similar to Texas Red and ROX.[1][2]

One of the primary advantages of this compound is its exceptional photostability and high fluorescence intensity.[1] Unlike many other organic dyes, including Texas Red, this compound is significantly more resistant to photobleaching (fading under illumination) and chemical oxidation, ensuring more stable and consistent signal generation during lengthy experiments.[1] Its fluorescence is also relatively insensitive to changes in solvent polarity and pH.[2] These characteristics, combined with its narrow emission bandwidth, make this compound a reliable choice for high-precision fluorescent labeling and detection.[1][2]

Core Principles: The Mechanism of Fluorescence

To effectively use this compound, it is essential to understand the fundamental principles of fluorescence. Fluorescence is a photoluminescent process where a molecule absorbs light at a specific wavelength and then emits light at a longer, lower-energy wavelength. This phenomenon can be visualized using a simplified Jablonski diagram.

Caption: Simplified Jablonski diagram of fluorescence.

As illustrated above, a this compound molecule initially resides in a low-energy ground state (S₀).

-

Absorption (Excitation): The molecule absorbs a photon of light, causing an electron to jump to a higher-energy, excited singlet state (S₁). This occurs optimally at the dye's absorption maximum (~589 nm for this compound).[1]

-

Vibrational Relaxation: While in the excited state, the molecule rapidly loses a small amount of energy through non-radiative vibrational relaxation, settling to the lowest vibrational level of S₁.

-

Fluorescence (Emission): The molecule returns to the ground state by emitting a photon of light. Due to the energy lost during vibrational relaxation, this emitted photon has less energy (and thus a longer wavelength) than the absorbed photon. For this compound, this emission occurs at its maximum of ~616 nm.[1]

The difference between the absorption and emission maxima is known as the Stokes Shift, which for this compound is approximately 27 nm.[1]

Data Presentation: Properties of this compound and Derivatives

This compound is available with various reactive functional groups, allowing it to be covalently attached to different target biomolecules. The choice of derivative depends on the functional groups present on the target (e.g., primary amines on proteins, thiols on cysteine residues).

Table 1: General Spectral and Physical Properties of this compound

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~589 nm | [1] |

| Emission Maximum (λem) | ~616 nm | [1] |

| Extinction Coefficient (ε) | ~69,000 cm-1M-1 | [3] |